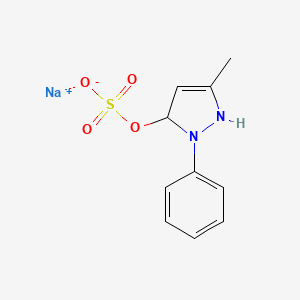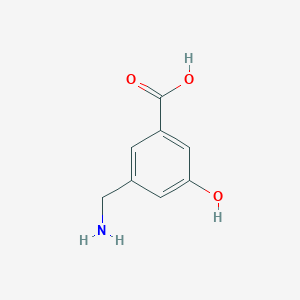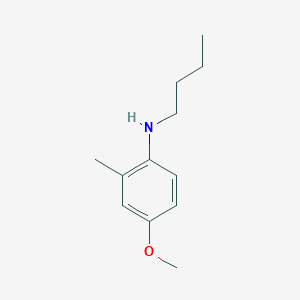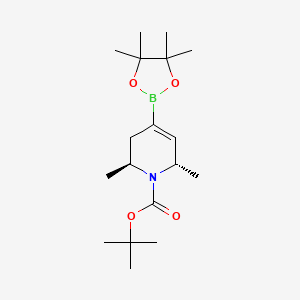![molecular formula C8H6BrNS B12095823 4-Bromo-6-methylbenzo[d]thiazole](/img/structure/B12095823.png)
4-Bromo-6-methylbenzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-methylbenzo[d]thiazole is a heterocyclic aromatic compound that contains a thiazole ring fused with a benzene ring. The presence of bromine and methyl groups on the thiazole ring makes it a unique compound with distinct chemical properties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methylbenzo[d]thiazole typically involves the bromination of 6-methylbenzo[d]thiazole. One common method is the reaction of 6-methylbenzo[d]thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of bromine or bromine-containing reagents in a controlled environment ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-6-methylbenzo[d]thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiazole ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed:
- Substitution reactions yield various substituted thiazole derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in dehalogenated or reduced thiazole compounds.
Aplicaciones Científicas De Investigación
4-Bromo-6-methylbenzo[d]thiazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-methylbenzo[d]thiazole is primarily based on its ability to interact with biological targets such as enzymes and receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The compound’s effects are mediated through interactions with molecular targets such as DNA, proteins, and cellular membranes.
Comparación Con Compuestos Similares
- 6-Bromo-2-methylbenzo[d]thiazole
- 2,6-Dibromo-4-(6-methylbenzo[d]thiazol-2-yl)aniline
- 4-Bromo-2-methylbenzo[d]thiazole
Comparison: 4-Bromo-6-methylbenzo[d]thiazole is unique due to the specific positioning of the bromine and methyl groups on the thiazole ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the bromine atom at the 4-position enhances its ability to undergo substitution reactions, while the methyl group at the 6-position influences its overall stability and solubility.
Propiedades
Fórmula molecular |
C8H6BrNS |
|---|---|
Peso molecular |
228.11 g/mol |
Nombre IUPAC |
4-bromo-6-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H6BrNS/c1-5-2-6(9)8-7(3-5)11-4-10-8/h2-4H,1H3 |
Clave InChI |
HQZRZBSBJGIPEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)Br)N=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate](/img/structure/B12095744.png)



![3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4S)-](/img/structure/B12095763.png)




![1-[4-((2S)Pyrrolidin-2-YL)phenoxy]-3-fluoropropane](/img/structure/B12095801.png)

![2-Ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12095826.png)

